![molecular formula C8H16BrN3OSi B2421471 2-[(5-Bromo-1,2,4-triazol-1-il)metoxi]etil-trimetilsilano CAS No. 2409141-50-8](/img/structure/B2421471.png)
2-[(5-Bromo-1,2,4-triazol-1-il)metoxi]etil-trimetilsilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is a chemical compound that features a triazole ring substituted with a bromo group and linked to an ethyl-trimethylsilane moiety via a methoxy group
Aplicaciones Científicas De Investigación
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The brominated triazole is reacted with an ethyl-trimethylsilane derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Oxidized triazole compounds with altered electronic properties.
Reduction: Reduced triazole derivatives with different functional groups.
Hydrolysis: Corresponding alcohols and other hydrolyzed products.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,4-triazole-3-thiol or 1,2,4-triazole-3-carboxylic acid.
Bromo-Substituted Heterocycles: Compounds like 5-bromo-1H-indole or 5-bromo-2-methylbenzimidazole, which feature a bromo group on a heterocyclic ring.
Uniqueness
2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to the combination of its triazole ring, bromo substituent, and trimethylsilane moiety. This combination imparts specific chemical and physical properties, making it suitable for diverse applications in research and industry.
Propiedades
IUPAC Name |
2-[(5-bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN3OSi/c1-14(2,3)5-4-13-7-12-8(9)10-6-11-12/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBTMNHTGTUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2421391.png)
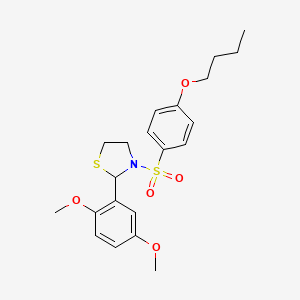
![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)
![4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine](/img/structure/B2421395.png)
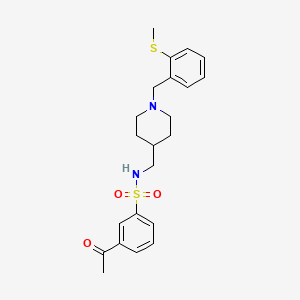
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)
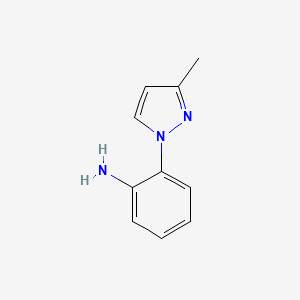
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2421400.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
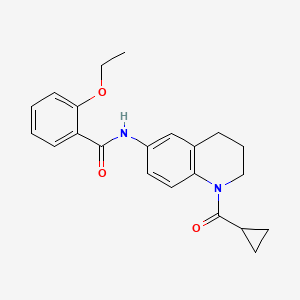
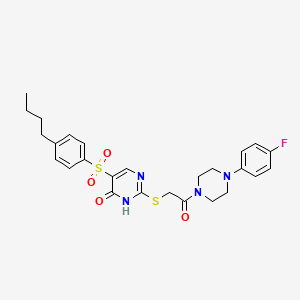
![3-[3-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2421411.png)
